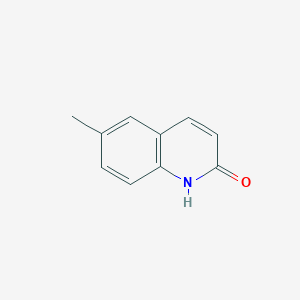

6-Methylquinolin-2(1H)-one

Description

Overview of Quinoline (B57606) Derivatives in Medicinal Chemistry and Pharmacology

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry. nih.govresearchgate.netorientjchem.org Its derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing them as "privileged scaffolds" in drug discovery. nih.gov The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the synthesis of compounds with diverse therapeutic applications. researchgate.netorientjchem.org

Historically, quinoline derivatives have been at the forefront of treating infectious diseases. The discovery of quinine, an alkaloid from cinchona bark, as a potent antimalarial agent marked a significant milestone. rsc.org This led to the development of synthetic antimalarials like chloroquine (B1663885) and primaquine. rsc.org The quinoline core is also central to the quinolone and fluoroquinolone classes of antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, which have been widely used to treat bacterial infections. nih.govwikipedia.org

Beyond antimicrobial applications, quinoline derivatives have shown significant promise in oncology. researchgate.netnih.gov Compounds like camptothecin (B557342) and its analogs, topotecan (B1662842) and irinotecan, are potent topoisomerase inhibitors used in cancer chemotherapy. rsc.orgfrontiersin.org The quinoline scaffold's ability to intercalate with DNA and inhibit key enzymes involved in cell proliferation makes it a valuable pharmacophore for developing novel anticancer agents. researchgate.net Furthermore, research has explored the potential of quinoline derivatives as anti-inflammatory, antiviral, antifungal, and neuroprotective agents, highlighting the scaffold's broad therapeutic potential. nih.govnih.gov

Significance of the 6-Methylquinolin-2(1H)-one Scaffold in Drug Discovery

The this compound scaffold is a specific quinolinone structure that has garnered significant interest in drug discovery. frontiersin.orgjscimedcentral.com This scaffold is characterized by a quinoline ring system with a methyl group at the 6-position and a ketone at the 2-position. This particular arrangement of substituents influences the molecule's electronic properties and three-dimensional shape, which in turn dictates its interaction with biological targets.

The presence of the methyl group at the 6-position can enhance the lipophilicity of the molecule, potentially improving its absorption and distribution within the body. Furthermore, the lactam (cyclic amide) functionality of the quinolin-2(1H)-one core provides a site for hydrogen bonding, which is crucial for binding to the active sites of enzymes and receptors.

Researchers have utilized the this compound scaffold as a template for designing and synthesizing novel compounds with a range of biological activities. For instance, derivatives of this scaffold have been investigated as potential anticancer agents, with studies exploring their ability to inhibit topoisomerase enzymes and induce apoptosis in cancer cells. frontiersin.org Additionally, modifications to this core structure have led to the development of compounds with potential as positive inotropic agents for the treatment of heart failure and as antimicrobial agents. tandfonline.comresearchgate.net The adaptability of the this compound scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological properties to achieve desired therapeutic effects. jscimedcentral.com

Historical Context of Quinolinone Research

The history of quinolinone research is intertwined with the broader exploration of quinoline chemistry. The first quinolone, nalidixic acid, was discovered in the early 1960s as a byproduct of chloroquine synthesis. wikipedia.orgresearchgate.net This discovery opened the door to the development of a new class of antibacterial agents. researchgate.net

Early research focused on modifying the basic quinolone structure to improve its antibacterial spectrum and potency. The introduction of a fluorine atom at the 6-position and a piperazine (B1678402) ring at the 7-position led to the development of the highly successful fluoroquinolone antibiotics in the late 1970s and 1980s. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUXUHOSYWFSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481812 | |

| Record name | 6-METHYLQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-34-3 | |

| Record name | 6-Methylquinolin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-METHYLQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Methylquinolin 2 1h One and Its Derivatives

Strategic Approaches to Quinolinone Core Synthesis

The construction of the quinolinone ring system has been a subject of extensive research for over a century. scilit.com Classical methods such as the Knorr, Conrad-Limpach, Gould-Jacobs, and Friedländer syntheses remain fundamental strategies. rsc.orgjptcp.com These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds. jptcp.commdpi.com Modern advancements have introduced new catalysts, including transition metals and heterogeneous catalysts, as well as innovative reaction conditions like microwave irradiation and high-pressure synthesis, to improve efficiency, selectivity, and sustainability. rsc.orgnumberanalytics.comtandfonline.com

Knorr Synthesis and Optimized Conditions for 6-Methylquinolin-2(1H)-one Analogs

The Knorr synthesis is a cornerstone for preparing 2(1H)-quinolinones. The reaction involves the condensation of a β-ketoester with an aniline derivative, followed by an acid-catalyzed cyclization of the resulting β-ketoanilide intermediate. researchgate.netthieme-connect.com For analogs like 6-bromo-4-methylquinolin-2(1H)-one, the synthesis begins with the reaction between an appropriate aniline (e.g., 4-bromoaniline) and a β-ketoester (e.g., ethyl acetoacetate). researchgate.netthieme-connect.com

Research has focused on optimizing the initial condensation step to selectively form the desired anilide over the alternative crotonate byproduct. researchgate.netthieme-connect.com Monitoring the reaction via ¹H NMR has been instrumental in fine-tuning these conditions. researchgate.netthieme-connect.com It was found that using tert-butyl acetoacetate (B1235776) instead of ethyl acetoacetate can improve the yield of the anilide intermediate significantly. researchgate.net The subsequent cyclization is typically achieved by heating the anilide in a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid. researchgate.net Steric and electronic effects of substituents on the aniline ring can influence the rate and efficiency of this cyclization step. researchgate.net

| β-Ketoester | Aniline | Solvent/Catalyst | Temperature (°C) | Time (h) | Anilide Yield (%) |

|---|---|---|---|---|---|

| Ethyl acetoacetate | 4-Bromoaniline | Neat | 110 | 18 | 50 |

| Ethyl acetoacetate | 4-Bromoaniline | Acetic Acid | 100 | 6 | 72 |

| tert-Butyl acetoacetate | 4-Bromoaniline | Acetic Acid | 100 | 18 | 84 |

Conrad-Limpach Reaction and Modifications for this compound Derivatives

The Conrad-Limpach synthesis is a versatile method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) through the condensation of anilines with β-ketoesters. wikipedia.orgarkat-usa.org Unlike the Knorr synthesis, which yields 2-quinolinones, the Conrad-Limpach reaction typically yields 4-quinolinones under thermal conditions (around 250 °C), while lower temperatures (above 100 °C) in the presence of a strong acid favor the formation of a β-ketoanilide intermediate that cyclizes to a 2-quinolone, in what is known as the Knorr variation. wikipedia.orgmdpi.com

The classical Conrad-Limpach reaction requires high temperatures for the cyclization step, which involves the formation of a high-energy imine-enol tautomer and a temporary break in the aromaticity of the phenyl ring. wikipedia.orgnih.gov Consequently, high-boiling inert solvents like mineral oil or diphenyl ether are traditionally used to achieve high yields. mdpi.comnih.gov Modifications and optimizations have focused on exploring alternative solvents to improve scalability and reduce costs. nih.gov A study investigating various solvents for the synthesis of a 4-hydroxyquinoline (B1666331) derivative demonstrated that reaction yields generally improve with higher-boiling solvents. nih.gov

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Ethyl benzoate | 212 | 60 |

| Diethyl phthalate | 290 | 70 |

| 1,2,4-Trichlorobenzene | 214 | 72 |

| 2-Nitrotoluene | 222 | 73 |

| Dowtherm A | 257 | 81 |

Gould–Jacob and Friedländer Syntheses in Quinoline (B57606) Chemistry

Gould–Jacobs Reaction: The Gould-Jacobs reaction is a widely used method for preparing quinolines, specifically 4-hydroxyquinoline derivatives. mdpi.comwikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester intermediate to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgwikipedia.org Subsequent saponification and decarboxylation steps yield the final 4-hydroxyquinoline product. mdpi.comwikipedia.org The reaction's regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline starting material. mdpi.com

Friedländer Synthesis: The Friedländer synthesis provides a direct route to quinoline derivatives by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as a ketone or ester. wikipedia.orgorganic-chemistry.orgjk-sci.com This condensation and subsequent cyclodehydration can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide). wikipedia.orgjk-sci.com The reaction is valued for its operational simplicity and the accessibility of its starting materials. jk-sci.com Numerous modern variations have been developed, employing catalysts like iodine, ruthenium complexes, or nano-carbon aerogels, and utilizing conditions such as microwave irradiation to improve yields and promote environmentally friendly procedures. rsc.orgtandfonline.comsioc-journal.cn

Regioselective Functionalization of the this compound Scaffold

Once the this compound core is synthesized, further diversification can be achieved through regioselective functionalization. The electronic nature of the quinolinone ring, with its electron-donating methyl group and the lactam functionality, directs the position of subsequent reactions.

Electrophilic Substitution Reactions (e.g., Nitration, Halogenation)

The quinoline system generally undergoes electrophilic substitution on the benzene (B151609) ring, typically at the C5 and C8 positions. tutorsglobe.com However, the substituents on the this compound ring alter this reactivity. The presence of the carbonyl group and the nitrogen heteroatom deactivates the pyridinone ring towards electrophilic attack. In contrast, the benzene ring is activated by the fused lactam system and the C6-methyl group. Electrophilic substitution is therefore expected to occur on the benzene portion of the molecule. For example, bromination of a related 4-quinolone derivative has been shown to occur at the C3 position under specific conditions. researchgate.net The precise regioselectivity of reactions like nitration or halogenation on the this compound scaffold would depend on the specific reagents and reaction conditions employed.

Nucleophilic Substitution Reactions

Nucleophilic substitution on the quinolinone ring typically requires the presence of a good leaving group, such as a halogen, at an activated position. tutorsglobe.com The C2 and C4 positions of the quinoline ring are susceptible to nucleophilic attack. tutorsglobe.com Therefore, a common strategy involves first synthesizing a precursor like 4-chloro-6-methylquinolin-2(1H)-one.

Studies on the similarly structured 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group is readily displaced by various nucleophiles. mdpi.com This allows for the introduction of a wide range of functional groups. For instance, the 4-chloro derivative can be converted into:

4-Thiol derivatives by reaction with thiourea (B124793) followed by hydrolysis. mdpi.com

4-Hydrazino derivatives by reaction with hydrazine (B178648) hydrate. mdpi.com

4-Azido derivatives via the 4-hydrazino intermediate. mdpi.com

4-Amino derivatives by reaction with various amines. mdpi.com

This strategy of activating the C4 position for nucleophilic attack is a powerful tool for creating a diverse library of this compound derivatives. In some cases, nucleophilic substitution of hydrogen (SNH) can occur without a leaving group, particularly with highly reactive nucleophiles or under specific catalytic conditions. rsc.org

Synthesis of Complex this compound Hybrids and Conjugates

Molecular hybridization, a strategy in drug design, involves combining two or more pharmacophores into a single molecule. This approach is used to create hybrid compounds with potentially enhanced biological activities or novel mechanisms of action. The this compound scaffold has been a valuable building block in the synthesis of various hybrid molecules.

Quinoline-Thiosemicarbazone Hybrids

Quinoline-thiosemicarbazone hybrids are synthesized by condensing a quinoline carbaldehyde with a thiosemicarbazide (B42300). tandfonline.com These hybrid molecules have garnered significant interest due to their wide range of pharmacological activities. researchgate.net

The synthesis typically involves a one-step reaction at room temperature. tandfonline.com For example, a series of 2-quinolone thiosemicarbazone derivatives were prepared from the corresponding quinolone carbaldehyde and various thiosemicarbazides. tandfonline.com The structures of these compounds are confirmed using spectroscopic techniques such as 1D and 2D-NMR and mass spectrometry. tandfonline.com

Research has shown that the substitution pattern on both the quinoline and thiosemicarbazone moieties influences the biological activity. For instance, the presence of a larger halogen, such as chlorine or bromine, at the C-6 position of the quinolone ring and a planar phenyl group on the thiosemicarbazone moiety resulted in enhanced antibacterial activity. tandfonline.com Conversely, a smaller fluorine atom at C-6 or a methyl group on the thiosemicarbazone led to reduced activity. tandfonline.com

A study on novel quinoline-based thiosemicarbazide derivatives linked various thiosemicarbazides to a quinoline core via a sulfonyl group. acs.orgbohrium.com The most potent compound from this series, N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4), demonstrated significant activity against Mycobacterium tuberculosis. acs.orgbohrium.com

| Compound | Starting Materials | Key Features | Reported Activity | Reference |

| 2-Quinolone thiosemicarbazone derivatives | Quinolone carbaldehyde, Thiosemicarbazides | Varied substituents at C-6 of quinolone and on thiosemicarbazone | Antibacterial | tandfonline.com |

| Quinoline-thiosemicarbazide hybrids | Quinoline core, Thiosemicarbazides | Linked by a sulfonyl group | Antitubercular, Antibacterial, Antifungal | acs.orgbohrium.com |

| 5-Acetyl-8-hydroxyquinoline-4-substituted thiosemicarbazones | 5-acetyl-8-hydroxyquinoline, 4-substituted-3-thiosemicarbazides | Thiosemicarbazone moiety at the 5-position | Antimicrobial | scinito.aiekb.eg |

Quinoline-Pyrimidine Hybrid Compounds

The combination of quinoline and pyrimidine (B1678525) rings, both of which are important pharmacophores, has led to the development of hybrid compounds with a range of biological activities. thesciencein.org The synthesis of these hybrids can be achieved through various strategies, often involving multi-step reactions. nih.govresearchgate.net

One approach involves the reaction of (E)-4-hydroxy-3-(3-(aryl)acryloyl)-1-methylquinolin-2(1H)-ones with guanidine (B92328) hydrochloride to yield 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. nih.govresearchgate.net This method has been used to prepare a series of compounds that were subsequently evaluated for their anticancer activities. nih.govresearchgate.net

Another synthetic route focuses on creating 3-((6-(2-chloro-6-methoxyquinolin-3-yl)-4-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles. These compounds have demonstrated broad-spectrum antibacterial activity. The synthesis of dihydropyrimidines containing a quinoline moiety has been achieved through both conventional heating and microwave irradiation, with the latter often providing a more efficient method. nih.gov

Researchers have also explored the synthesis of quinolinyl pyrimidines targeting specific enzymes like type II NADH-dehydrogenase (NDH-2). nih.gov These syntheses can involve multiple steps, including the reaction of a quinoline derivative with a dichloropyrimidine, followed by further substitutions. nih.gov A green, catalyst-free microwave-assisted aromatic nucleophilic substitution reaction has been developed for the synthesis of pyrimidine-quinolone hybrids, highlighting a move towards more environmentally friendly synthetic methods. nih.govconsensus.app

| Hybrid Type | Synthetic Strategy | Key Intermediates | Reported Activity | Reference |

| 3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones | Reaction of α,β-unsaturated ketones with guanidine hydrochloride | (E)-4-hydroxy-3-(3-(aryl)acryloyl)-1-methylquinolin-2(1H)-ones | Anticancer | nih.govresearchgate.net |

| 3-((6-(2-Chloro-6-methoxyquinolin-3-yl)-4-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles | Multi-step synthesis | 2-chloro-6-methoxyquinoline derivatives | Antibacterial, Antifungal | |

| Dihydropyrimidines containing quinoline | Conventional heating or microwave irradiation | Not specified | Antioxidant, Antifungal, Antibacterial | nih.gov |

| Quinolinyl pyrimidines | Multi-step synthesis targeting NDH-2 | 6-aminoquinoline derivatives, 4,6-dichloropyrimidine | Antibacterial (Gram-negative pathogens) | nih.gov |

| Pyrimidine-quinolone hybrids | Catalyst-free microwave-assisted aromatic nucleophilic substitution | 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-ones, 4-aryl-2-chloropyrimidines | hLDHA inhibitors | nih.govconsensus.app |

Quinoline-Benzimidazole Conjugates

The conjugation of quinoline and benzimidazole (B57391) moieties has yielded compounds with significant potential, particularly as anticancer agents. nih.gov The synthesis of these conjugates often involves multi-step procedures.

One synthetic approach involves the reaction of 6-substituted-4-carboxyquinolines with substituted aromatic diamines in an acidic medium to produce quinoline-incorporated benzimidazole derivatives. nih.gov These carboxyquinolines can be synthesized via multicomponent one-pot reactions like the Doebner or Pfitzinger reactions. nih.gov

Another strategy focuses on creating 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives. nih.gov This combination is expected to leverage the known antitumor activities of both the chloroquinoline and benzimidazole scaffolds. nih.gov The synthesis of novel quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues has been achieved through a palladium-catalyzed intramolecular cyclization reaction followed by the formation of the benzimidazole ring. bohrium.com

Hybrid quinoline-benzimidazole compounds have been designed and synthesized with the goal of creating dual-targeting inhibitors. nih.gov A four-step synthesis involving N-acylation, N-alkylation, quaternization, and a Huisgen 3+2 cycloaddition has been employed to create two classes of these hybrids: quinoline-imidazole/benzimidazole salts and cycloadducts. nih.gov

| Conjugate Type | Synthetic Method | Key Starting Materials | Reported Activity | Reference |

| Quinoline incorporated benzimidazoles | Reaction of 4-carboxyquinolines with aromatic diamines | Substituted anilines, isatin | Antibacterial, Antifungal | nih.gov |

| 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines | Combination of chloroquinoline and benzimidazole scaffolds | Not specified | Antitumor | nih.gov |

| Quinolin-fused benzo[d]azeto[1,2-a]benzimidazoles | Pd-catalyzed intramolecular cyclization | o-phenylene diamine, 2-chloro-5-(2-methylquinoline-4-yl)benzaldehyde | Not specified | bohrium.com |

| Quinoline-imidazole/benzimidazole hybrids | N-acylation, N-alkylation, quaternization, Huisgen 3+2 cycloaddition | Not specified | Anticancer, Antimicrobial | nih.gov |

| Thieno[2,3-b]quinolines with benzimidazole | Nucleophilic substitution and cyclization | 2-mercaptoquinoline-3-carbaldehyde, 2-(chloromethyl)-1H-benzimidazole | Antibacterial |

Oxazole (B20620) and Imidazolone (B8795221) Derivatives with this compound Moiety

The synthesis of hybrid molecules incorporating oxazole and imidazolone rings with a quinoline scaffold has been explored for their potential as anticancer agents. nih.govsemanticscholar.org These syntheses often involve the use of a quinoline-3-carbaldehyde as a key intermediate.

The preparation of oxazolone (B7731731) derivatives can be achieved through the reaction of an N-acylglycine (like N-(3,4,5-trimethoxybenzoyl)glycine) with a suitable quinoline-3-carbaldehyde in the presence of acetic anhydride (B1165640) and fused sodium acetate. nih.govsemanticscholar.org This reaction is typically heated to facilitate the condensation and cyclization to form the oxazolone ring. nih.govsemanticscholar.org

Imidazolone derivatives can then be synthesized from these oxazolone intermediates. nih.govsemanticscholar.org This is accomplished by reacting the oxazolone with ammonium (B1175870) hydroxide (B78521) in ethanol, which opens the oxazolone ring and subsequently closes to form the imidazolone. nih.govsemanticscholar.org

Another approach involves the synthesis of 5-oxo-imidazoline derivatives containing a quinoline ether moiety. researchgate.netresearchgate.net This multi-step synthesis starts with the preparation of 4-((2-(p-tolyloxy)-substituted quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-ones from benzoyl glycine (B1666218) and 2-(p-tolyloxy)-substituted quinoline-3-carbaldehydes. researchgate.netresearchgate.net These oxazolone intermediates are then further reacted to yield the desired imidazolinone derivatives. researchgate.netresearchgate.net

| Derivative | Synthetic Route | Key Intermediates | Reported Activity | Reference |

| Oxazolones | Condensation of N-acylglycine with quinoline-3-carbaldehyde | N-(3,4,5-trimethoxybenzoyl)glycine, quinoline-3-carbaldehydes | Antiproliferative | nih.govsemanticscholar.org |

| Imidazolones | Reaction of oxazolone intermediates with ammonium hydroxide | Oxazolone derivatives | Antiproliferative | nih.govsemanticscholar.org |

| 5-Oxo-imidazolines | Multi-step synthesis from quinoline-3-carbaldehydes | 4-((2-(p-tolyloxy)-substituted quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-ones | Antimicrobial | researchgate.netresearchgate.net |

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of catalytic and green chemistry approaches for the synthesis of quinolines, including this compound. These methods aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions. ijpsjournal.comqeios.com

Several transition metal catalysts have been employed for the synthesis of quinolines. organic-chemistry.org For instance, a cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles provides a one-pot synthesis of quinolines under mild conditions. organic-chemistry.org Similarly, an iridium-catalyzed reaction of 2-aminobenzyl alcohols and α,β-unsaturated ketones offers a highly efficient and environmentally friendly route to functionalized quinolines. organic-chemistry.org Nickel-catalyzed double dehydrogenative coupling of 2-aminobenzyl alcohol and a diol is another eco-friendly method that operates at mild temperatures. organic-chemistry.org

Green chemistry principles are increasingly being applied to quinoline synthesis. ijpsjournal.comqeios.com This includes the use of environmentally friendly solvents like water, catalyst-free reactions, and microwave-assisted synthesis. ijpsjournal.comqeios.comtandfonline.com For example, a novel and green strategy for constructing indolyl-4H-chromenes involves the use of L-proline as a catalyst and water as a solvent, offering high yields and a simple workup. tandfonline.com An environmentally friendly domino multicomponent reaction using a solid-state melt reaction (SSMR) condition has been developed for the synthesis of pyrroloquinolinone hybrid heterocycles, avoiding the use of toxic organic solvents. rsc.org

Photocatalysis represents another promising green approach. A visible-light-mediated aerobic dehydrogenation using titanium dioxide as a non-toxic and inexpensive catalyst has been used to synthesize various N-containing heterocycles, including quinolines. organic-chemistry.org Furthermore, a one-pot synthesis of 2-quinolones has been achieved through the combination of photoredox and cobalt or iridium catalysis for the hydrocarboxylation of alkynes with CO2. qeios.com

| Approach | Catalyst/Method | Key Features | Reference |

| Catalytic | Cobalt, Iridium, Nickel complexes | Dehydrogenative cyclizations, mild conditions, high efficiency | organic-chemistry.org |

| Green Chemistry | L-proline/water, Solid-state melt reaction | Use of benign solvents, catalyst-free, simple workup, high yields | tandfonline.comrsc.org |

| Photocatalysis | Titanium dioxide, Photoredox/transition metal | Visible-light mediated, use of CO2, one-pot synthesis | qeios.comorganic-chemistry.org |

Pharmacological Investigations and Therapeutic Potential of 6 Methylquinolin 2 1h One Derivatives

Anticancer Activity and Mechanisms of Action

Derivatives of 6-methylquinolin-2(1H)-one have demonstrated considerable promise as anticancer agents, operating through a variety of mechanisms to inhibit tumor growth and proliferation. arabjchem.org Research has focused on modifying the core structure to enhance cytotoxicity against various cancer cell lines and to target specific molecular pathways involved in oncogenesis. bibliotekanauki.pl

A primary mechanism by which this compound derivatives exhibit anticancer effects is through the induction of programmed cell death (apoptosis) and the infliction of DNA damage in cancer cells.

One study on an indolylquinoline derivative, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methylquinoline (EMMQ), revealed its efficacy in inhibiting the growth of human hepatocellular carcinoma cells. spandidos-publications.com EMMQ was shown to induce DNA damage, evidenced by the activation of p53 and γ-H2AX. spandidos-publications.com This DNA damage response subsequently triggered the intrinsic apoptotic pathway, characterized by the release of mitochondrial cytochrome c, attenuation of pro-survival signals, and ultimately, apoptotic cell death. spandidos-publications.com The study proposed a working model where EMMQ-induced DNA lesions stimulate p53 expression, which in turn decreases mitochondrial membrane potential and elevates reactive oxygen species (ROS). spandidos-publications.com

Similarly, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have been developed as anticancer agents that induce apoptosis. researchgate.net The compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) displayed potent cytotoxicity and was found to induce cell cycle arrest in the G2/M phase, accompanied by apoptosis in HL-60 and H460 cells, as confirmed by Hoechst staining and caspase-3 activation. researchgate.net Further research into tetrahydrobenzo(g)imidazo[α-1,2]quinoline derivatives showed that they induce apoptosis through the production of ROS in glioblastoma cells. nih.gov Flow cytometry analysis indicated that these compounds cause an accumulation of cells in the sub-G1 phase, a hallmark of DNA damage and apoptosis. nih.gov

Topoisomerases are essential enzymes that manage DNA topology and are validated targets for cancer chemotherapy. nih.gov Several quinoline-based derivatives have been identified as potent inhibitors of these enzymes. The anticancer potential of many 2-quinolones is attributed to their ability to target topoisomerase enzymes. nih.gov

A series of novel amidine derivatives based on the 4-amino-6-methylquinolin-2(1H)-one scaffold were synthesized and evaluated for their antiproliferative properties. nih.govfrontiersin.org The most potent compounds were further studied as inhibitors of topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). nih.gov One derivative, compound 5c, proved to be a selective and potent inhibitor of Topo I, outperforming the reference drug doxorubicin (B1662922) against four tested cancer cell lines. nih.gov Another study focused on 4-(aminomethyl)quinolin-2(1H)-ones, which were found to inhibit bacterial DNA gyrase and topoisomerase IV, demonstrating the scaffold's versatility in targeting topoisomerases across different domains of life. sgul.ac.uk

Microtubules are critical components of the cytoskeleton involved in cell division, making them an attractive target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov Several this compound analogs have been designed as tubulin polymerization inhibitors, often mimicking the structure of natural antimitotic agents like combretastatin (B1194345) A-4 (CA-4). mdpi.compolyu.edu.hk

A series of quinoline (B57606) derivatives of CA-4 were designed, with compound 12c, 4-[(2-Methoxy-7-methylquinolin-3-yl)methylene]-2–(3,4,5-trimethoxyphenyl) oxazol-5(4H)-one, showing the most potent inhibitory activity against several cancer cell lines, including MCF-7 and HeLa, with IC50 values ranging from 0.010 to 0.042 µM. nih.gov Mechanistic studies confirmed that this compound inhibits tubulin polymerization, leading to G2/M phase arrest. nih.gov Another study reported on quinoline-indole derivatives as tubulin inhibitors targeting the colchicine (B1669291) binding site. polyu.edu.hk Compounds 27c and 34b were identified as potent microtubule-destabilizing agents, with IC50 values for tubulin polymerization inhibition of 2.54 µM and 2.09 µM, respectively, comparable to that of CA-4. polyu.edu.hk

The PI3K signaling pathway is frequently hyperactivated in cancer, and histone deacetylases (HDACs) are key epigenetic regulators, making dual inhibition of both a promising therapeutic strategy. oncotarget.com While many dual inhibitors are not based on a quinoline scaffold, such as the morpholinopyrimidine-based CUDC-907 (Fimepinostat), the quinoline core has been incorporated into molecules targeting these pathways. mdpi.commdpi.com

For instance, a novel phenylsulfonylurea derivative containing a quinoline moiety exhibited moderate dual inhibitory activity against PI3K/mTOR and potent cytotoxicity against HepG-2, A549, and MCF-7 cancer cells. mdpi.com This demonstrates the potential of the quinoline scaffold in the design of kinase inhibitors. The development of CUDC-907, a potent oral inhibitor of PI3K (α, β, δ) and HDAC (1, 2, 3, 6, 10), has validated the therapeutic benefit of this dual-target approach, showing enhanced activity against B-cell lymphoma. oncotarget.commdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. Research has shown that substitutions at various positions on the quinolinone ring significantly influence cytotoxicity.

In a series of 5,6,7-methoxy-substituted 4-phenylquinolin-2(1H)-one derivatives, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one (22) showed excellent activity against COLO205 (IC50 = 0.32 μM) and H460 (IC50 = 0.89 μM) cell lines. mdpi.com This highlights the importance of the methoxy (B1213986) substitution pattern on both the quinolone ring and the 4-phenyl ring for anticancer activity. mdpi.com Interestingly, while the 3,4,5-trimethoxyphenyl moiety is common in antimitotic agents, its inclusion in this series did not yield potent compounds. mdpi.com

Another study on 4-hydroxy-3-(substituted-1-ylmethyl)quinolin-2(1H)-one analogs found that the nature of the heterocyclic ring at the C-3 position was critical. nih.gov Analogs with a 6-membered morpholine (B109124) or piperidine (B6355638) ring system showed better anticancer activity than those with a 5-membered pyrrolidine (B122466) ring. nih.gov Similarly, for a series of 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methyl quinolin-2(1H)-one derivatives, compounds with a phenyl group at C1 and long-chain aliphatic or cyclic amines at C3 showed moderate to high activity against the MDA-MB cell line. researchgate.net

The following table summarizes the anticancer activity of selected this compound derivatives.

Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC) Inhibition

Antimicrobial and Antifungal Properties

In addition to their anticancer effects, this compound derivatives have been investigated for their activity against a wide range of microbial pathogens. The quinoline core is a well-established pharmacophore in antimicrobial agents. scialert.net

A series of new quinoline derivatives starting from 6-amino-4-methyl-1H-quinoline-2-one were synthesized and evaluated for their in vitro antibacterial and antifungal activity. researchgate.net The compounds showed excellent MIC values (3.12 to 50 µg/mL) against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The same compounds were also potent against fungal strains including Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net

Another study involved the synthesis of quinoline-based chalcones, which were screened for antimicrobial activity. scialert.net These compounds showed significant zones of inhibition against various bacteria and fungi. Similarly, a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. nih.gov The synthesis of 4-hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-one compounds also yielded derivatives with promising antibacterial activity against Staphylococcus aureus and E. coli, and potent antifungal activity against C. albicans and A. niger. journalgrid.com

The following table summarizes the antimicrobial and antifungal activity of selected this compound derivatives.

Activity Against Bacterial Strains (e.g., E. coli, S. aureus)

Derivatives of 6-methyl-2-oxo-1,2-dihydroquinoline have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that certain Schiff-base hybrids of quinoline-2-one are particularly effective against Staphylococcus aureus. nih.gov For instance, compounds 6c, 6i, 6l, and 6o exhibited significant inhibitory action against S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.018 to 0.061 μg/mL, which is comparable to the standard antibiotic ciprofloxacin (B1669076) (MIC of 0.018 μg/mL). nih.gov

Further investigations into these compounds revealed potent activity against multidrug-resistant strains. nih.gov Specifically, compound 6c showed strong efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci faecalis (VRE), with a MIC of 0.75 μg/mL for both. nih.gov Its activity against methicillin-resistant Staphylococcus epidermidis (MRSE) was also significant, with a MIC of 2.50 μg/mL. nih.gov The antibacterial potency of these derivatives appears to be influenced by the nature and position of substituents on the quinoline scaffold. For example, the presence of a chlorine atom at the R¹ position (compound 6c) was associated with the most potent activity among the tested derivatives. nih.gov

In addition to Schiff-base hybrids, thiosemicarbazone derivatives of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (B11324) have also been synthesized and evaluated. sci-hub.se These compounds displayed antibacterial activity against a panel of bacteria including S. aureus and Escherichia coli. sci-hub.se The presence of larger halogens like chlorine and bromine at the C-6 position of the quinolone scaffold was found to enhance antibacterial activity. sci-hub.se

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6c (Schiff-base hybrid) | S. aureus | 0.018 - 0.061 | nih.gov |

| 6c (Schiff-base hybrid) | MRSA | 0.75 | nih.gov |

| 6c (Schiff-base hybrid) | VRE | 0.75 | nih.gov |

| 6c (Schiff-base hybrid) | MRSE | 2.50 | nih.gov |

| Ciprofloxacin (Standard) | S. aureus | 0.018 | nih.gov |

| Daptomycin (Standard) | MRSA | 0.50 | nih.gov |

| Daptomycin (Standard) | VRE | 0.50 | nih.gov |

Activity Against Fungal Strains (e.g., Candida albicans)

The therapeutic potential of this compound derivatives extends to antifungal activity, particularly against Candida albicans, a common cause of fungal infections in humans. tudublin.ienih.gov A study focusing on 2,6-disubstituted quinolines identified two subseries, 6-amide and 6-urea derivatives, with fungicidal activity against C. albicans. nih.gov The 6-amide derivatives, in particular, showed high fungicidal efficacy, with compounds 1, 5, and 6 having Minimal Fungicidal Concentration (MFC) values between 6.25 and 12.5 µM. nih.gov

These derivatives were also found to be effective against C. albicans biofilms, which are notoriously resistant to conventional antifungal agents. nih.gov Several 6-amide and 6-urea derivatives were capable of eradicating these biofilms. nih.gov The mechanism of this antibiofilm activity for some 6-urea derivatives was linked to the induction of endogenous reactive oxygen species (ROS) accumulation within the biofilm cells. nih.gov

In another study, quinolin-2(1H)-one derived Schiff base ligands and their copper(II) complexes were synthesized and tested for their antimicrobial properties. tudublin.ie While they were inactive against bacteria like S. aureus and E. coli, they exhibited excellent activity against the fungus Candida albicans. tudublin.ie This highlights the potential for developing these quinolinone derivatives as specific anti-Candida agents. tudublin.ie

| Compound Series | Specific Compound | Activity | MFC (µM) | Reference |

|---|---|---|---|---|

| 6-Amide Derivatives | 1 | Fungicidal | 6.25 - 12.5 | nih.gov |

| 6-Amide Derivatives | 5 | Fungicidal | 6.25 - 12.5 | nih.gov |

| 6-Amide Derivatives | 6 | Fungicidal | 6.25 - 12.5 | nih.gov |

| 6-Amide Derivatives | 1, 2, 5, 6 | Biofilm Eradication | - | nih.gov |

| 6-Urea Derivatives | 10, 12, 13, 15 | Biofilm Eradication | - | nih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline derivatives are attributed to various mechanisms of action. One proposed mechanism for certain thiazole-quinolinium derivatives is the interruption of bacterial cell division by targeting the FtsZ protein. rsc.org Biochemical assays have shown that some of these compounds stimulate the polymerization of FtsZ, which disrupts its normal dynamic assembly and the formation of the Z-ring, a critical step in bacterial cytokinesis. rsc.org

Another key mechanism, particularly for quinolone antibacterials, is the inhibition of DNA gyrase and topoisomerase IV. semanticscholar.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. semanticscholar.org While not all this compound derivatives may act through this specific pathway, the broader quinoline class is well-known for this mode of action. acs.org

For antifungal activity, particularly against C. albicans, some derivatives appear to exert their effects by inducing oxidative stress. nih.gov The accumulation of reactive oxygen species (ROS) within fungal cells can lead to damage of cellular components and ultimately cell death. nih.govnih.gov Some quinoline-chalcone hybrids have been shown to induce ROS accumulation, damage the mitochondrial membrane potential, and decrease intracellular ATP content, leading to mitochondrial dysfunction in C. albicans. nih.gov

Cardiotonic Activity and Phosphodiesterase (PDE3) Inhibition

Derivatives of this compound have been extensively investigated for their potential as cardiotonic agents, primarily through the inhibition of phosphodiesterase 3 (PDE3). tandfonline.comnih.govnih.gov PDE3 inhibitors improve cardiac contractility and are considered for the treatment of congestive heart failure. nih.govnih.govresearchgate.net The inhibition of PDE3 in cardiovascular tissues leads to increased levels of cyclic AMP (cAMP), which in turn causes a cardiotonic effect. tandfonline.com

Selectivity for Increasing Force of Contraction

A significant advantage of certain this compound derivatives is their selectivity for increasing the force of contraction (inotropic effect) over the heart rate (chronotropic effect). tandfonline.comnih.govnih.gov This is a desirable profile for a cardiotonic drug, as an increase in heart rate can be a detrimental side effect. nih.govnih.govresearchgate.net

For example, the compound 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (referred to as 4j or C6 in studies) demonstrated a significant and selective increase in the force of contraction. tandfonline.comnih.govnih.gov At a concentration of 100 µM, compound 4j produced a 165 ± 4% increase in the force of contraction, while the heart rate only increased by 115 ± 7% over the control. tandfonline.comnih.gov This selectivity is a key finding in the pharmacological evaluation of these compounds. tandfonline.comnih.govnih.gov

Detailed Pharmacological Evaluation using in vitro and in vivo Models

The cardiotonic effects of these derivatives have been evaluated using various models. In vitro studies commonly employ the spontaneously beating atria model from reserpine-treated rats. tandfonline.comnih.govnih.govresearchgate.net In this model, researchers can assess the direct effects of the compounds on atrial contractility and rate. nih.govnih.gov

In these isolated rat atria experiments, compounds like 4j (C6) were compared to standard agents such as amrinone (B1666026) and cilostamide. tandfonline.comnih.gov The inotropic effect of the highest concentration of 4j (65 ± 4% increase at 100 μM) was found to be comparable to the maximum effect of the non-selective PDE inhibitor IBMX. tandfonline.com Furthermore, this compound did not induce any arrhythmias during the experiment. tandfonline.com The compound also demonstrated potent inhibitory activity against PDE3 with an IC₅₀ value of 0.20 µM. tandfonline.comnih.govresearchgate.net

In vivo studies in anesthetized dogs have also been used to evaluate quinolinone derivatives. nih.gov For instance, 6-(2,4-dimethylimidazol-1-yl)-8-methyl-2-(1H)-quinolinone demonstrated dose-related cardiac stimulant activity that was sustained over a 7-hour test period without changes in heart rate. nih.gov Such studies provide crucial evidence for the therapeutic potential of these compounds in a whole-organism context.

| Parameter | Result | Concentration | Reference |

|---|---|---|---|

| Change in Force of Contraction | +165 ± 4% | 100 µM | tandfonline.comnih.gov |

| Change in Frequency Rate | +115 ± 7% | 100 µM | tandfonline.comnih.gov |

| PDE3 Inhibition (IC₅₀) | 0.20 µM | - | tandfonline.comnih.govresearchgate.net |

Neuroprotective Effects and Neurological Disorder Applications

Recent research has uncovered the potential of quinoline derivatives, including those related to the this compound scaffold, as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. bohrium.comresearchgate.netnih.gov The brain's vulnerability to oxidative stress, a key factor in these diseases, makes antioxidants with neuroprotective properties highly valuable. bohrium.comnih.gov

The neuroprotective activity of these compounds is often assessed through their ability to inhibit key enzymes involved in the pathology of neurological disorders. bohrium.comresearchgate.net Docking simulations and in vitro assays have shown that some quinoline derivatives can act as inhibitors of acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and potentially catechol-O-methyltransferase (COMT). bohrium.comresearchgate.netnih.gov Inhibition of AChE is a primary strategy in the symptomatic treatment of Alzheimer's disease.

For example, a study reported that the quinoline derivative 2-(dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline inhibits amyloid-β (Aβ) aggregation, a hallmark of Alzheimer's disease. researchgate.net Other derivatives have been identified as potent dual inhibitors of both AChE and other enzymes like BACE1. researchgate.net The ability of these compounds to scavenge free radicals and reduce oxidative damage further contributes to their neuroprotective potential. While direct studies on this compound for these specific applications are emerging, the broader class of quinoline derivatives shows significant promise as multifunctional agents against complex neurodegenerative diseases. researchgate.netnih.gov

Anti-inflammatory and Analgesic Activities

Derivatives of the quinolin-2(1H)-one scaffold have demonstrated notable anti-inflammatory and analgesic properties. These compounds often target key enzymes and mediators in the inflammatory pathway.

Several studies have focused on creating hybrid molecules that combine the quinolinone structure with other pharmacophores to enhance efficacy and reduce side effects. For instance, novel indomethacin (B1671933) analogs incorporating a 1,3,4-oxadiazole (B1194373) ring were synthesized and evaluated for their anti-inflammatory and analgesic potential. tandfonline.com Compounds in this series showed significant activity, with some exhibiting a strong analgesic effect in acetic acid-induced writhing tests. tandfonline.com The design of these hybrids often aims to reduce the gastrointestinal toxicity commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) by modifying the free carboxylic acid group. tandfonline.com

Another approach involves the synthesis of quinoline-2-carboxamides, which have been investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Specifically, some novel 1,2,4-triazine-quinoline hybrids have been identified as potent multi-target inhibitors of the lipopolysaccharide (LPS)-induced inflammatory response through the dual inhibition of COX-2 and 15-LOX. nih.gov One particular hybrid, compound 8e, was found to be a highly potent inhibitor of reactive oxygen species (ROS) and 15-HETE production in activated macrophage cells. nih.gov

Furthermore, conjugates of ibuprofen (B1674241) with quinoline derivatives have been synthesized and screened for their anti-inflammatory and analgesic properties. cardiff.ac.uk Several of these conjugates displayed significant anti-inflammatory effects in the carrageenan-induced rat paw edema test and promising analgesic activity in both peripheral and central pain models. cardiff.ac.uk The anti-inflammatory action of these conjugates was also demonstrated by their ability to significantly reduce the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages. cardiff.ac.uk

Quinolone substituted imidazol-5(4H)-ones have also been synthesized and evaluated for their anti-inflammatory activity. ijper.org In vivo studies using the carrageenan-induced rat paw edema model identified some of these compounds as potent anti-inflammatory agents. ijper.org

The following table summarizes the anti-inflammatory and analgesic activities of selected this compound derivatives:

Interactive Data Table: Anti-inflammatory and Analgesic Activities| Compound Type | Key Findings | Reference |

|---|---|---|

| Indomethacin-1,3,4-oxadiazole hybrids | Significant analgesic and anti-inflammatory activity. tandfonline.com | tandfonline.com |

| 1,2,4-Triazine-quinoline hybrids | Potent dual inhibitors of COX-2 and 15-LOX. nih.gov | nih.gov |

| Ibuprofen-quinoline conjugates | Significant anti-inflammatory and analgesic properties with reduced ulcerogenic potential. cardiff.ac.uk | cardiff.ac.uk |

Antimalarial and Antitubercular Potential

The emergence of drug-resistant strains of Plasmodium falciparum and Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Quinoline-based compounds have historically been crucial in antimalarial therapy, and recent research continues to explore their potential.

A novel series of dihydropyrimidines and 1,3,4-oxadiazole derivatives bearing quinolinyl residues have been synthesized and evaluated for their in vitro antimalarial activity against P. falciparum. mdpi.com These compounds demonstrated a range of activities from moderate to high, with some exhibiting IC50 values in the low microgram per milliliter range. mdpi.com

Hybrid molecules incorporating the quinoline scaffold have also shown promise. A series of N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives were synthesized and screened for their in vitro antimalarial and antitubercular activities. core.ac.uk The results indicated that many of these compounds possess good to excellent potency against both malaria parasites and tuberculosis bacteria. core.ac.uk

The versatility of the quinoline scaffold is further highlighted by its inclusion in various hybrid structures aimed at combating microbial resistance. Quinoline derivatives are known to possess a wide spectrum of pharmacological properties, including antimalarial and antitubercular effects. researchgate.net Triazole derivatives, which can mimic various functional groups and enhance solubility and target binding, have been combined with quinoline to create compounds with significant antimalarial activity. researchgate.net

Research into quinoline analogs has identified several compounds with potent antitubercular properties. rsc.org For example, 2,4,6-trisubstituted quinolines have shown excellent activity against M. tuberculosis, with minimum inhibitory concentration (MIC) values in the low micromolar range. rsc.org The presence of specific substituents, such as chloro groups, has been found to enhance this activity. rsc.org Additionally, quinoline-triazole analogs have been synthesized and evaluated, demonstrating the potential of this molecular hybridization approach. rsc.org

The table below provides a summary of the antimalarial and antitubercular activities of certain this compound derivatives:

Interactive Data Table: Antimalarial and Antitubercular Activities| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Dihydropyrimidine & 1,3,4-oxadiazole-quinoline hybrids | Plasmodium falciparum | Moderate to high antimalarial activity with low IC50 values. mdpi.com | mdpi.com |

| Piperazinyl-quinoline-aniline hybrids | Plasmodium falciparum & Mycobacterium tuberculosis | Good to excellent antimalarial and antitubercular potency. core.ac.uk | core.ac.uk |

| 2,4,6-Trisubstituted quinolines | Mycobacterium tuberculosis | Excellent anti-TB activity with low MIC values. rsc.org | rsc.org |

Other Biological Activities: Antiviral, Anti-asthmatic, Antihypertensive, Anthelmintic, Anti-dermatophytic, Antiplasmodium

Beyond the well-documented anti-inflammatory, analgesic, antimalarial, and antitubercular effects, derivatives of this compound have been investigated for a range of other biological activities. The versatile quinoline scaffold serves as a foundation for developing drugs against various pathogens and physiological conditions. researchgate.netrsc.org

Antiviral Activity: Certain 7-chloro-4-aminoquinoline derivatives have been evaluated for their potential as antiviral agents against influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov Some compounds exhibited promising effects against both malaria and these viruses, suggesting a potential for developing broad-spectrum anti-infective agents. nih.gov

Anti-asthmatic Activity: While direct studies on this compound derivatives for asthma are not prevalent, the broader class of quinoline derivatives has been explored for anti-asthmatic properties. iscbindia.com For instance, the antiviral drug acyclovir, which has a different heterocyclic structure, has shown unexpected anti-asthma effects in both clinical cases and experimental models, suggesting that compounds with diverse primary actions may have secondary therapeutic benefits. nih.gov

Antihypertensive Activity: Quinoline derivatives have been investigated for their cardiovascular effects. Selective phosphodiesterase 3 (PDE3) inhibitors, designed based on the structure of cilostamide, which contains a quinolinone core, have been synthesized and evaluated as cardiotonic agents for potential use in congestive heart failure. nih.gov These compounds have shown the ability to improve cardiac contractility. nih.gov

Anthelmintic and Anti-dermatophytic Activities: The broad biological profile of quinoline derivatives includes anthelmintic and antifungal activities. rsc.org These properties are part of the wider spectrum of antimicrobial effects exhibited by this class of compounds. science.gov

Antiplasmodial Activity: As an extension of their antimalarial potential, quinolone derivatives have demonstrated in vitro antiplasmodial activity against various stages of Plasmodium species, including both chloroquine-sensitive and chloroquine-resistant strains. researchgate.net

The diverse biological activities of quinoline derivatives are a testament to their importance as a privileged structure in medicinal chemistry. The ability to modify the quinoline core at various positions allows for the fine-tuning of its pharmacological profile to target a wide range of diseases.

Chemosensory Applications

In addition to their therapeutic applications, quinoline derivatives have found use in the field of chemosensory science. Their inherent photophysical properties and ability to chelate metal ions make them excellent candidates for the development of fluorescent sensors. researchgate.net

Quinoline-based chemosensors have been designed for the detection of various ions, leveraging mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). researchgate.net These sensors can exhibit significant changes in their fluorescence spectrum upon binding to a target ion, allowing for sensitive and selective detection. researchgate.net

For example, a chemosensor based on two quinoline moieties was synthesized for the detection of zinc ions in aqueous media. researchgate.net This sensor demonstrated a "turn-on" fluorescence response with a very low limit of detection, making it suitable for practical applications, including bioimaging in living organisms. researchgate.net The development of such sensors is crucial for monitoring ion concentrations in environmental and biological systems. researchgate.net

Furthermore, certain compounds are being explored as modulators of chemosensory receptors, such as those involved in taste. google.com.pg These modulators can be used to enhance or modify flavor profiles in food and beverages. google.com.pg

The application of quinoline derivatives in chemosensory science highlights the versatility of this chemical scaffold beyond traditional pharmacology, opening up new avenues for research and technological development.

Computational and Theoretical Studies of 6 Methylquinolin 2 1h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of quinolinone systems. These computational approaches provide insights that are complementary to experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org For derivatives of 6-methylquinolin-2(1H)-one, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized geometrical configurations, molecular electrostatic potential (MEP), and global reactivity descriptors. nih.govrsc.orgresearchgate.netrsc.org This theoretical framework is effective for assessing the stability and reactivity of molecules. nih.govscirp.org

The analysis of MEP surfaces helps to identify the regions within the molecule that are prone to electrophilic and nucleophilic attacks. rsc.org Furthermore, DFT is utilized to compute various parameters that quantify a molecule's reactivity and kinetic stability. researchgate.net Key global reactivity descriptors include the energy gap (ΔE), chemical hardness (η), and chemical softness (S). A larger energy gap and hardness value typically signify lower reactivity and greater stability, whereas a smaller energy gap and higher softness indicate higher chemical reactivity. nih.govrsc.orgresearchgate.netmdpi.comnih.gov For instance, studies on related quinolinone derivatives have shown that compounds with smaller energy gaps are comparatively softer and more reactive. rsc.orgresearchgate.net

Table 1: Global Reactivity Descriptors for Quinolinone Derivatives Calculated via DFT This table is representative of data found for structurally related quinolinone derivatives, illustrating the application of DFT in predicting reactivity. Values are for demonstration purposes based on published findings.

| Compound Derivative | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) |

|---|---|---|---|

| Derivative A | 2.783 | 1.392 | 0.719 |

| Derivative B | 3.995 | 1.998 | 0.501 |

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The characteristics of these orbitals are crucial for determining the optical, electrical, and chemical reactivity and stability of a compound. researchgate.net The energy of the HOMO (E_HOMO) reflects the molecule's ability to donate electrons, while the energy of the LUMO (E_LUMO) indicates its capacity to accept electrons. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant index of stability. scirp.orgresearchgate.net A smaller gap suggests that a molecule is more polarizable, has lower kinetic stability, and is generally more chemically reactive. nih.govscirp.org DFT calculations are commonly used to compute the FMO energies and the corresponding energy gap. nih.govrsc.org For example, in a study of various heteroaryl-substituted 4-hydroxy-1-methylquinolin-2(1H)-one compounds, the derivative with the smallest energy gap (ΔE = 2.783 eV) was identified as the most reactive, whereas the one with the largest gap (ΔE = 3.995 eV) was the most stable. rsc.orgresearchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies for Quinolinone Derivatives This table presents representative FMO data for related quinolinone compounds to illustrate the outputs of FMO analysis.

| Compound Derivative | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -6.345 | -3.562 | 2.783 |

| Derivative B | -7.112 | -3.117 | 3.995 |

Density Functional Theory (DFT) for Electron Density Distribution and Reactivity Prediction

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to model the interaction between a small molecule ligand and a protein target.

Molecular docking simulations are instrumental in predicting the binding affinity and potential conformational changes of a ligand upon interacting with a biological target. smolecule.com For example, docking studies on quinoline-thiosemicarbazone hybrids designed as potential Alzheimer's disease therapeutics revealed that the most potent inhibitor induced conformational changes within the enzyme's active site, achieving optimal binding. mdpi.com These studies often calculate a binding free energy value, with negative values indicating a favorable binding affinity between the ligand and the receptor. mdpi.com While specific binding affinity data for this compound itself is not detailed in the provided context, the methodology is routinely applied to its derivatives to rationalize their biological activity.

A key outcome of molecular docking is the identification of "hot-spot" residues—specific amino acids in the receptor's binding pocket that are critical for the ligand-receptor interaction. mdpi.com These residues contribute significantly to the binding energy. For instance, in a study of quinoline-pyrimidine hybrid compounds derived from 4-hydroxy-1-methylquinolin-2(1H)-one, cross-docking simulations identified several key residues within the DNA-binding site of topoisomerase II. nih.govresearchgate.net The identified hot-spot residues included GLN778(A), DT8(C), DT9(D), DA12(F), and DG13(F), which were found to form crucial interactions with the most active compounds. nih.govresearchgate.net

The this compound scaffold and its analogs have been the focus of molecular modeling studies against several important therapeutic targets.

PDE3: Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been designed as selective phosphodiesterase 3 (PDE3) inhibitors for potential use in treating congestive heart failure. tandfonline.compasteur.ac.ir Molecular docking has been used to propose a common binding model for these compounds, and a derivative known as compound 4j demonstrated potent PDE3 inhibition with an IC₅₀ value of 0.20 μM. tandfonline.comresearchgate.net

Topoisomerase I/II: Derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one have been investigated as anticancer agents through their interaction with topoisomerase. nih.govresearchgate.net Docking analyses were conducted against the topoisomerase IIβ protein (PDB ID: 4G0U) to explore the binding interactions and correlate them with anticancer efficacy. nih.govresearchgate.netresearchgate.net Other studies have focused on synthesizing quinolinone derivatives as selective topoisomerase I inhibitors. frontiersin.org

CYP51: The quinolinone core is present in inhibitors of sterol 14α-demethylase (CYP51), a crucial enzyme in trypanosomes. rcsb.org The crystal structure of a trypanosomal CYP51 in complex with a tipifarnib (B1682913) analog containing a 1-methylquinolin-2(1H)-one moiety (PDB ID: 3TIK) has been solved, providing a structural basis for designing more optimized compounds against Chagas disease. rcsb.orgnih.gov In silico docking simulations have also been performed to screen quinoline (B57606) derivatives for their inhibitory potential against the CYP51 enzyme (PDB ID: 1EA1). researchgate.net

Cholinesterase: In the search for treatments for Alzheimer's disease, various quinolinone derivatives have been designed and evaluated as acetylcholinesterase (AChE) inhibitors. researchgate.net Docking studies of quinoline-thiosemicarbazone hybrids have elucidated their binding mode, showing π-alkyl interactions with key residues like Tyr337 in the AChE active site. mdpi.com Similarly, studies on styryl-substituted quinoxalin-2(1H)-ones, which are structurally related, revealed a mixed-type inhibition of AChE, with interactions at both the catalytic active site (CAS) and the peripheral anionic site (PAS). rsc.org

Identification of Ligand Binding Hot-spot Residues

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential computational tools in drug discovery, providing a quantitative understanding of a drug's absorption, distribution, metabolism, and excretion (pharmacokinetics), as well as its therapeutic effect (pharmacodynamics). While specific PK/PD models for this compound are not extensively documented in publicly available literature, the principles of this modeling can be applied to understand its potential behavior based on studies of related quinolinone derivatives.

PK/PD modeling integrates data from in vitro and in vivo experiments to simulate the time course of drug concentration in the body and its corresponding pharmacological effect. For instance, in the development of novel cardiotonic agents based on the quinolinone scaffold, PK/PD modeling would be crucial for predicting the dosing regimens required to achieve and maintain therapeutic concentrations that lead to the desired increase in cardiac contractility without causing adverse effects. nih.govtandfonline.comnih.gov

The process typically involves developing a mathematical model that describes the relationship between the drug's concentration at the site of action and the observed biological response. For quinolinone-based phosphodiesterase 3 (PDE3) inhibitors, this would involve modeling the inhibition of PDE3 in cardiac muscle and the resulting increase in cyclic AMP levels, which leads to a positive inotropic effect. nih.govtandfonline.comnih.gov

Computational tools and web resources are often employed to predict a range of pharmacokinetic and toxicity parameters. These predictions are based on the chemical structure of the molecule and are derived from models trained on large datasets of experimentally determined properties.

Studies on various quinoline derivatives have utilized in silico models to predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolism, and potential toxicities. ucj.org.uamdpi.comresearchgate.netbenthamdirect.combenthamdirect.com For example, ADMET prediction for a series of quinoline-based derivatives can be performed using software like QikProp, which predicts a range of physicochemical and pharmacokinetic properties. researchgate.net

Below is a hypothetical data table illustrating the types of ADMET properties that would be predicted for this compound and its derivatives.

| Property | Predicted Value/Classification | Significance |

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates good absorption across the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Suggests a lower likelihood of central nervous system side effects. |

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with substrates of this enzyme. |

| Hepatotoxicity | Low Probability | Indicates a lower risk of liver damage. |

| Ames Mutagenicity | Non-mutagenic | Suggests a lower potential for carcinogenicity. |

| Lipinski's Rule of Five | Compliant | Indicates drug-likeness and a higher probability of oral bioavailability. |

This table is illustrative and based on general findings for quinolinone derivatives; specific values for this compound would require dedicated computational studies.

Rule-based modeling is a computational approach used to simulate complex biological systems, such as cell signaling pathways, where molecules can exist in many different states of modification and complex formation. This method is particularly useful when the number of possible molecular species becomes too large to model with traditional differential equation-based approaches.

While there are no specific rule-based models published for the signaling pathways directly modulated by this compound, this modeling technique would be highly applicable to understanding the effects of its biologically active derivatives. For instance, derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one that act as selective phosphodiesterase 3 (PDE3) inhibitors influence the cyclic AMP (cAMP) signaling pathway. nih.govtandfonline.comnih.gov

A rule-based model for this system would define the key molecular components (e.g., PDE3, cAMP, protein kinase A) and the rules governing their interactions. These rules would describe events such as the binding of the quinolinone inhibitor to PDE3, the subsequent inhibition of cAMP hydrolysis, and the downstream effects on protein kinase A activation and substrate phosphorylation. Such a model could help to predict the cellular response to different concentrations of the inhibitor and to understand the dynamic behavior of the signaling network.

Analytical and Spectroscopic Characterization of 6 Methylquinolin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgchemicalbook.commdpi.comrsc.orgresearchgate.netmdpi.comnih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-Methylquinolin-2(1H)-one and its derivatives, both ¹H and ¹³C NMR, as well as 2D NMR techniques, provide detailed insights into their molecular architecture. rsc.orgchemicalbook.commdpi.comrsc.orgresearchgate.netmdpi.comnih.govfrontiersin.org

¹H NMR and ¹³C NMR for Structural Elucidation.rsc.orgmdpi.comrsc.orgresearchgate.netmdpi.comnih.govfrontiersin.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of this compound and its derivatives. rsc.orgmdpi.comrsc.orgresearchgate.netmdpi.comnih.govfrontiersin.org The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons, while the coupling constants (J) reveal details about the connectivity of neighboring protons.

For this compound, the ¹H NMR spectrum in Chloroform-d (CDCl₃) shows a singlet for the methyl group (CH₃) at approximately 2.44 ppm. rsc.org The aromatic protons appear in the downfield region, typically between 6.70 and 7.80 ppm. rsc.org The proton on the nitrogen atom (N-H) is observed as a broad singlet at a significantly downfield chemical shift, around 12.26 ppm, which is characteristic of an amide proton. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. rsc.org In the ¹³C NMR spectrum of this compound in CDCl₃, the methyl carbon appears at approximately 20.91 ppm. rsc.org The carbonyl carbon (C=O) of the quinolinone ring gives a signal in the highly deshielded region, around 164.39 ppm. rsc.org The remaining aromatic and vinyl carbons resonate in the range of 115 to 141 ppm. rsc.org

Detailed NMR data for this compound is presented in the table below:

¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH | 12.26 (s) | - |

| C2 | - | 164.39 |

| C3 | 6.72 (d, J=9.5 Hz) | 121.24 |

| C4 | 7.79 (d, J=9.5 Hz) | 140.87 |

| C4a | - | 119.92 |

| C5 | 7.37 (d, J=8.7 Hz) | 127.39 |

| C6 | - | 132.31 |

| 6-CH₃ | 2.44 (s) | 20.91 |

| C7 | 7.37 (d, J=8.7 Hz) | 132.10 |

| C8 | 7.37 (d, J=8.7 Hz) | 115.99 |

| C8a | - | 136.40 |

Data obtained in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C rsc.org

The study of various derivatives of this compound shows how substituents affect the chemical shifts. For instance, the introduction of an azido (B1232118) group at the 4-position in 4-azido-6-methylquinolin-2(1H)-one leads to changes in the chemical shifts of the surrounding protons and carbons. mdpi.com Similarly, N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one results in the appearance of new signals corresponding to the N-alkyl group and shifts in the signals of the quinolinone core. tsijournals.com

2D NMR Spectroscopy (e.g., COSY, HMQC, HSQC) for Complex Structures.massey.ac.nzmdpi.com

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. massey.ac.nzmdpi.com These experiments help to establish the connectivity between protons and carbons, resolving ambiguities that may arise from one-dimensional spectra. mdpi.com

COSY experiments are used to identify protons that are coupled to each other, revealing the H-H connectivity within the molecule. massey.ac.nzmdpi.com For example, in a quinolinone derivative, a COSY spectrum would show correlations between adjacent protons on the aromatic rings. mdpi.com

HSQC and HMQC are heteronuclear correlation experiments that show the correlation between a proton and the carbon to which it is directly attached. massey.ac.nzmdpi.com This is particularly useful for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals from the ¹H NMR spectrum. mdpi.com For instance, the HSQC spectrum of a 4-phenyl-2-quinolone derivative clearly correlates the proton signals with their corresponding carbon signals in the quinolone and phenyl rings. mdpi.com The use of these techniques has been crucial in the structural confirmation of newly synthesized quinolinone derivatives. researchgate.net

Infrared (IR) and Raman Spectroscopy.rsc.orgtsijournals.comnih.govresearchgate.netresearchgate.net

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and studying the vibrational modes of a molecule.

Vibrational Analysis and Functional Group Identification.rsc.orgtsijournals.comnih.govresearchgate.netresearchgate.net